2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been the subject of various studies . It is known to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .
Synthesis Analysis
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves the interaction with α-, β- and ω-amino acids . This process was used to create new amino-acid derivatives of 9,10-anthraquinone .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is complex, involving a 9,10-anthraquinone nucleus synthetically modified with the chloroacetamide fragment .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide are primarily its interactions with α-, β- and ω-amino acids . These interactions result in the synthesis of new amino-acid derivatives of 9,10-anthraquinone .Scientific Research Applications
Antimicrobial Activity
This compound has been used to synthesize new amino acid derivatives of 9,10-anthraquinone, which have demonstrated antibacterial activity against Mycobacterium luteum and antifungal properties . These derivatives have potential for development into new antimicrobial agents.
Antifungal Applications
The amino acid derivatives synthesized from this compound have shown effectiveness against fungal species, which could lead to the development of new antifungal medications or treatments .
Computerized Prediction for Biological Activities
The compound has been used in in silico prediction models to select potential compounds for synthesis and study their biological activities, including antimicrobial, antifungal, antioxidant, antiviral, and immunostimulatory effects .
Synthesis Methodology
Research has been conducted on the synthesis methods of this compound, particularly using the acid chloride method, which may be relevant for chemical manufacturing processes .
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may target essential proteins or enzymes in these microorganisms.
Mode of Action
It’s suggested that the compound may act as an antagonist of membrane integrity and as a histidine kinase inhibitor . This means it could disrupt the cell membrane of the targeted microorganisms or inhibit the function of histidine kinases, which are critical for many cellular processes.
Result of Action
The compound has demonstrated antimicrobial activity, suggesting that it can inhibit the growth of or kill certain bacteria and fungi . This could result in the disruption of microbial colonies and potentially halt the progression of infections caused by these microorganisms.
properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNQKFXUFNLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide |
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